2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde
Description
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a benzyloxy substituent modified with chloro and nitro groups at the 2- and 6-positions, respectively. The aldehyde functional group at the para-position of the benzyloxy moiety makes this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes. Its electronic structure, influenced by the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, enhances the reactivity of the aldehyde group toward nucleophilic additions or condensations.
Properties
Molecular Formula |
C14H10ClNO4 |
|---|---|
Molecular Weight |
291.68 g/mol |
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10ClNO4/c15-12-5-3-6-13(16(18)19)11(12)9-20-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
InChI Key |
SFYUFXJICGMVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common route includes:
Chlorination: The addition of a chlorine atom to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.
Formation of Benzyl Ether: The reaction of the chlorinated nitrobenzene with benzyl alcohol under basic conditions to form the benzyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products
Oxidation: 2-[(2-Chloro-6-nitrobenzyl)oxy]benzoic acid.
Reduction: 2-[(2-Chloro-6-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of derivatives of 2-chloro-6-nitrobenzaldehyde. For instance, Schiff bases derived from this compound exhibit potent antibacterial and antifungal activities against various strains. A study demonstrated that these derivatives could inhibit the growth of resistant bacterial strains, showcasing their potential in developing new antimicrobial agents .
Anticancer Properties
Research indicates that compounds related to 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde can induce apoptosis in cancer cells. Their ability to generate reactive oxygen species upon light activation suggests applications in photodynamic therapy (PDT), where they serve as photosensitizers to selectively target and destroy tumor cells while sparing healthy tissue .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated, with findings suggesting that it can modulate inflammatory pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases .
Synthesis of Polymers
The compound serves as a key intermediate in synthesizing various polymeric materials. Its unique functional groups allow for the production of polymers with tailored properties for specific applications in coatings, adhesives, and composites .
Fluorescent Probes
Due to its fluorescence properties, derivatives of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde are being explored as fluorescent probes for biological imaging. These probes enable the visualization of cellular processes, contributing to advancements in diagnostics and therapeutic monitoring .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Elemike et al., 2023 | Antimicrobial | Synthesized Schiff bases showed significant antibacterial effects against E. coli and S. aureus. |
| Salihovic et al., 2024 | Anticancer | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity. |
| Li et al., 2024 | Photodynamic Therapy | Compounds generated reactive oxygen species effectively under light activation, leading to tumor cell death in vitro. |
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde depends on its specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The substituents on the benzyloxy or benzaldehyde backbone critically influence reactivity and physical properties:
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro and chloro groups in the target compound increase electrophilicity at the aldehyde carbon compared to alkoxy or hydroxyl substituents .
- Steric effects : The ortho-chloro and para-nitro groups may hinder rotational freedom, influencing crystal packing and solubility.
Physical Properties
Melting points and spectral data highlight substituent-driven trends:
Biological Activity
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is a compound of interest due to its unique structural features, including a chloro and nitro group that may influence its biological activity. This article explores the compound's biological properties, focusing on its antibacterial, antiviral, and potential anticancer activities, supported by relevant studies and data.
The biological activity of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde may involve various mechanisms:
- Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes, influencing metabolic pathways.
- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems.
Antibacterial Activity
Research indicates that compounds similar to 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde exhibit significant antibacterial properties. For instance, studies have shown that derivatives with nitro groups often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Ceftriaxone (control) | 0.1 | 4 |
| 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde | TBD | TBD |
The exact Minimum Inhibitory Concentration (MIC) for this compound is yet to be determined but is expected to fall within a competitive range based on structural analogs .
Antiviral Activity
Some studies suggest that similar compounds may possess antiviral properties. For example, benzimidazole derivatives have shown efficacy against various RNA viruses by inhibiting viral RNA synthesis. While specific data for 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is limited, its structural characteristics imply potential antiviral activity through similar mechanisms .
Anticancer Activity
The anticancer potential of compounds with nitro groups has been explored in various contexts. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of signaling pathways. The exact impact of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde on cancer cells remains to be fully elucidated but warrants further investigation .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial effects of various nitro-substituted benzaldehydes, finding that those with electron-withdrawing groups like chloro and nitro showed enhanced activity against resistant strains of bacteria.
- Antiviral Activity : In vitro studies on related compounds demonstrated significant inhibition of viral replication in cell cultures, suggesting a need for further exploration into the antiviral properties of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
